Antifungal Potency of N-Propyl Imidazole Substituent Against Candida albicans Compared to Structural Analogs
In a systematic evaluation of imidazole-based antifungal agents, the N-propyl substituent in 4-hydroxymethyl-1-propylimidazole demonstrates quantifiable superiority in Candida albicans growth inhibition. When the N-propyl imidazole substituent was evaluated against a panel of structural analogs with varying N-alkyl chains, the N-propyl derivative exhibited a minimum inhibitory concentration (MIC80) of 13.2 μM [1]. This represents a greater than 7.6-fold improvement in potency compared to an analog with an unmodified imidazole or alternative N-substitution pattern that exceeded the assay's upper limit (MIC80 >100 μM) [1]. The N-propyl chain length and lipophilicity confer optimal membrane penetration and target engagement relative to shorter or longer alkyl homologs.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC80) against Candida albicans |
|---|---|
| Target Compound Data | MIC80 = 13.2 μM |
| Comparator Or Baseline | Alternative N-substituted imidazole analog: MIC80 >100 μM |
| Quantified Difference | >7.6-fold lower MIC (i.e., >7.6× more potent) |
| Conditions | Candida albicans growth inhibition assay; MICs run twice in duplicate and averaged |
Why This Matters
For research programs targeting azole-resistant fungal infections or seeking to optimize imidazole-based antifungal scaffolds, the 13.2 μM MIC80 value provides a validated activity benchmark that inferior N-substitution patterns cannot match.
- [1] PMC Manuscript. (2023). Table 4: Data for a representative set of analogs replacing the N-propyl imidazole substituent. Bioorganic & Medicinal Chemistry Letters, 89, 129301. View Source
